

Z-DL-Asn-OH molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-DL-Asn-OH**

Cat. No.: **B612889**

[Get Quote](#)

An In-Depth Technical Guide to Z-DL-Asn-OH

This guide provides a comprehensive overview of N- α -Cbz-DL-asparagine (**Z-DL-Asn-OH**), a key reagent in biochemical research and pharmaceutical development. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties of Z-DL-Asn-OH

Z-DL-Asn-OH is a derivative of the amino acid asparagine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial for its primary application in peptide synthesis, preventing unwanted side reactions.

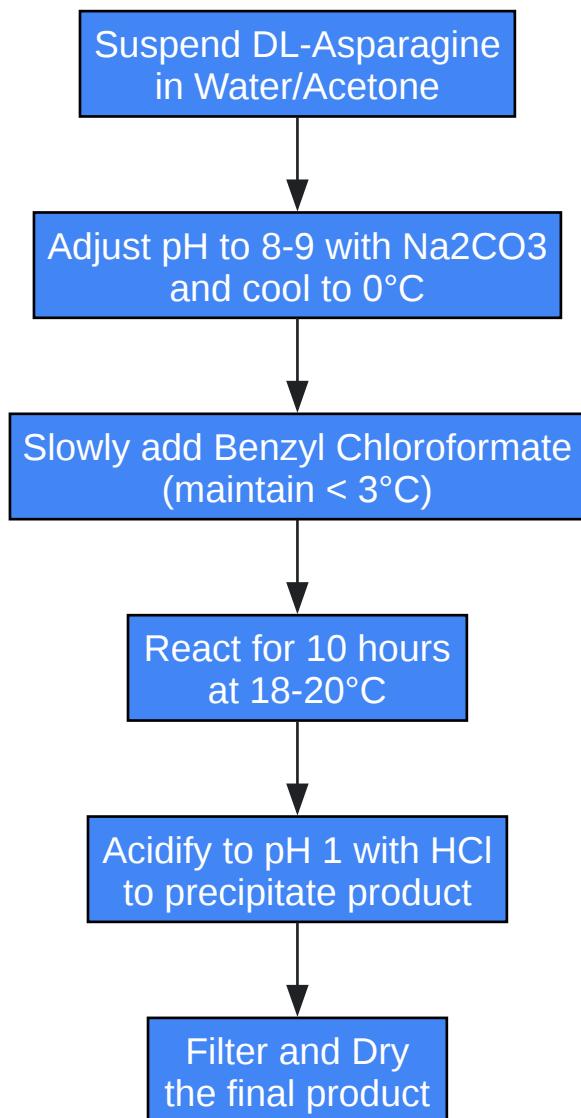
Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Z-DL-Asn-OH** and its L-isomer, Z-L-Asn-OH.

Property	Z-DL-Asn-OH	Z-L-Asn-OH
Synonyms	4-Amino-2-((benzyloxy)carbonyl)amino-4-oxobutanoic acid	Z-L-Asparagine, N-Cbz-L-asparagine
CAS Number	29880-22-6[1][2]	2304-96-3[3][4][5][6][7]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₅ [1][2][5][6]	C ₁₂ H ₁₄ N ₂ O ₅ [5]
Molecular Weight	266.25 g/mol [2] or 266.3 g/mol [1]	266.25 g/mol [3][4][5][7][8]
Appearance	White to off-white powder[1]	White powder or crystals[3]
Purity	≥ 98% (HPLC)[1]	99%[3]
Melting Point	Not specified	163-165 °C[3]
Optical Activity	Not applicable (racemic mixture)	[α]20/D +6° (c = 1.6 in acetic acid)[3]
Storage Conditions	Store at 0 - 8 °C[1]	Room temperature[9] or 4°C[4]

Synthesis and Experimental Protocols

Synthesis of Z-DL-Asparagine


A common method for the synthesis of **Z-DL-Asn-OH** involves the reaction of DL-Asparagine with benzyl chloroformate in a basic aqueous solution.[2]

Experimental Protocol:

- Suspension: Suspend 100g of DL-Asparagine monohydrate in a mixture of 1000g of water and 300g of acetone and stir the mixture.[2]
- pH Adjustment: Adjust the pH of the suspension to between 8 and 9 using a 20% sodium carbonate solution. Cool the mixture to 0°C.[2]
- Addition of Protecting Group: Slowly add 150g of benzyl chloroformate to the cooled mixture over 1-2 hours, ensuring the temperature remains below 3°C.[2]

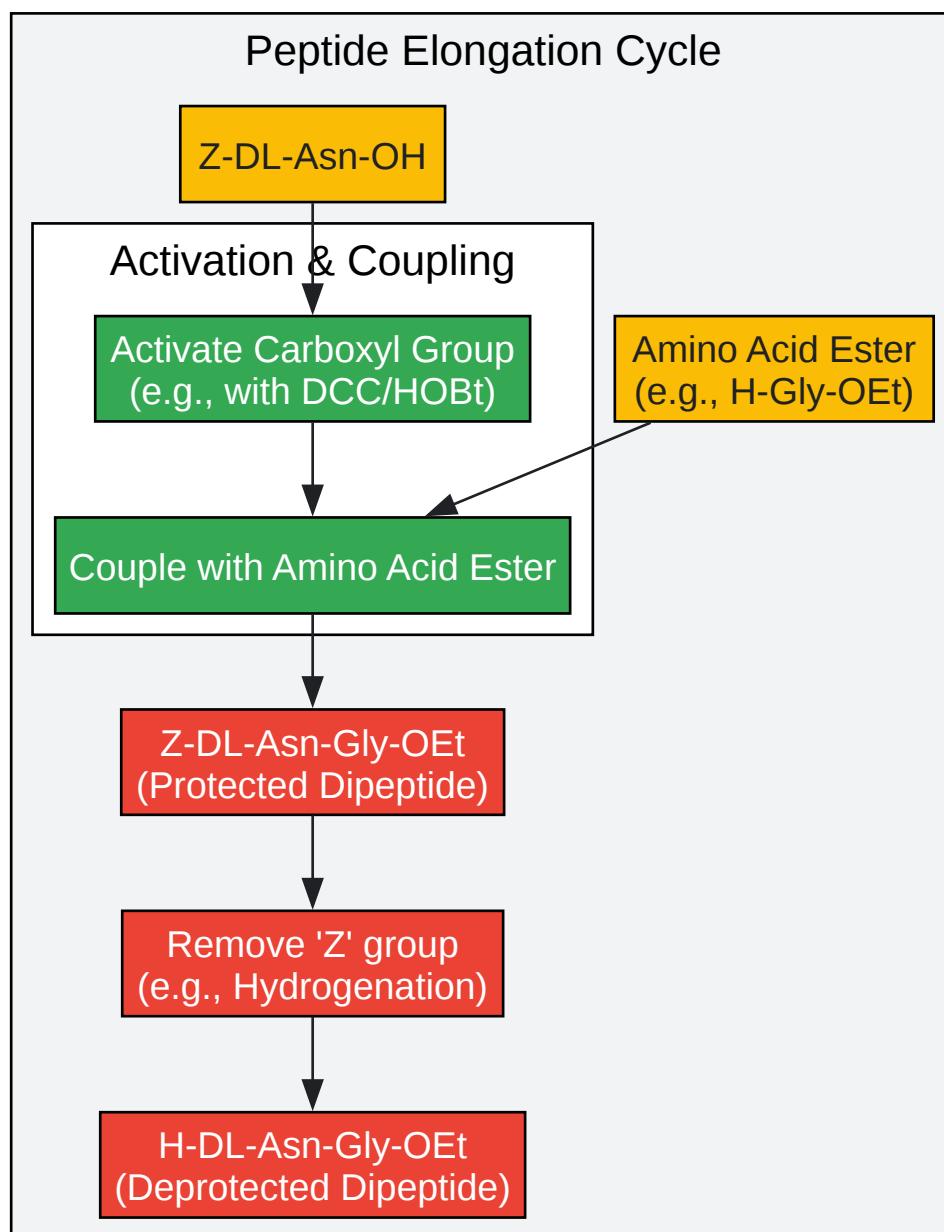
- Reaction: After the addition is complete, allow the temperature to rise to 18-20°C and continue the reaction for 10 hours.[2]
- Monitoring and Precipitation: Monitor the reaction completion using Thin Layer Chromatography (TLC). Once the starting material is consumed, acidify the solution to a pH of 1 with 4 equivalents of hydrochloric acid to precipitate the solid product.[2]
- Isolation and Drying: Filter the precipitate to isolate the N-benzyloxycarbonyl asparagine and dry the solid to yield the final product. A typical yield is around 90.3%. [2]

Synthesis of Z-DL-Asn-OH

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Z-DL-Asn-OH**.

Application in Peptide Synthesis


Z-DL-Asn-OH is a crucial building block in solution-phase peptide synthesis.[3] The 'Z' group protects the amino terminus, allowing for the controlled formation of a peptide bond with the carboxyl group of another amino acid.

General Experimental Protocol (Solution-Phase Peptide Coupling):

- Activation of Carboxyl Group: The carboxyl group of **Z-DL-Asn-OH** is activated to facilitate the formation of a peptide bond. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBT) or benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (BOP).[10]
- Coupling Reaction: The activated **Z-DL-Asn-OH** is then reacted with the free amino group of another amino acid or peptide ester in an appropriate organic solvent.
- Deprotection: Following the coupling reaction, the Z-group can be removed by catalytic hydrogenation to expose the free amino group for the next coupling step.
- Purification: The resulting dipeptide or polypeptide is purified, typically using chromatographic techniques, to remove byproducts and unreacted reagents.

It is important to note that the use of side-chain unprotected asparagine can sometimes lead to the formation of a β -cyano alanine side product.[10] Using side-chain protected asparagine derivatives like Fmoc-Asn(Mbh)-OH or Fmoc-Asn(Tmob)-OH with BOP-mediated activation can prevent this side reaction.[10]

Use of Z-DL-Asn-OH in Peptide Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for using **Z-DL-Asn-OH** in peptide synthesis.

Applications in Research and Development

Z-DL-Asn-OH and its derivatives are valuable tools in several areas of scientific research:

- Drug Development: As a fundamental component in peptide synthesis, it is used to construct peptides and peptidomimetics with potential therapeutic applications.[1] Amide-based carboxylate derivatives are being investigated for their therapeutic potential in diseases like Alzheimer's.[11]
- Biochemistry and Protein Engineering: It serves as a building block for creating custom peptides to study enzyme mechanisms, protein-protein interactions, and for the development of novel biomaterials.[1]
- Cell Biology: This compound is sometimes utilized in cell culture media to support cell growth and protein production in various biopharmaceutical applications.[1]
- Neuroscience: It is studied for its potential role in neurotransmitter synthesis, which could provide insights into brain function and neurological disorders.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Z-DL-ASPARAGINE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. Z-Asn-OH 99 2304-96-3 sigmaaldrich.com
- 4. Z-Asn-OH | Cbz-Asn-OH | N-Cbz-L-asparagine | [TargetMol](http://targetmol.com) [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. peptide.com [peptide.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 70-47-3|H-Asn-OH|BLD Pharm bldpharm.com
- 10. Asparagine coupling in Fmoc solid phase peptide synthesis - [PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]

- 11. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Z-DL-Asn-OH molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612889#z-dl-asn-oh-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com